molecular formula C22H18ClF3N2O4S B3645178 N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide

N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide

Cat. No.: B3645178
M. Wt: 498.9 g/mol
InChI Key: CNUGYQNUGIZQRG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a trifluoromethyl group (-CF3), a chloro group (-Cl), a methoxy group (-OCH3), a sulfonyl group (-SO2-), and an amide group (-CONH2). These groups can give the compound a variety of properties, such as polarity, reactivity, and potential biological activity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group might be introduced using a reagent like trifluoromethyltrimethylsilane, while the amide group could be formed through a reaction with an amine .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl and amide groups could lead to the formation of intramolecular hydrogen bonds, potentially giving the molecule a stable, cyclic structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be hydrolyzed to form a carboxylic acid and an amine, while the trifluoromethyl group could potentially undergo reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amide and sulfonyl groups could make the compound soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. For example, if this compound is a drug, it might interact with a specific protein in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. For example, if the compound is highly reactive or toxic, it could pose a risk to health and safety .

Future Directions

The future research directions for this compound could include further studies to fully elucidate its properties, reactivity, and potential applications. For example, if this compound shows promising biological activity, it could be studied as a potential drug candidate .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(N-(4-methoxyphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClF3N2O4S/c1-32-17-8-10-18(11-9-17)33(30,31)28(16-5-3-2-4-6-16)14-21(29)27-20-13-15(22(24,25)26)7-12-19(20)23/h2-13H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUGYQNUGIZQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide
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N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide
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N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide
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N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide
Reactant of Route 5
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N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide
Reactant of Route 6
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N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide

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